2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid
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Overview
Description
2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid is a compound that belongs to the class of phosphine ligands. These ligands are widely used in coordination chemistry and catalysis due to their ability to form stable complexes with transition metals. The compound is characterized by the presence of bulky tert-butyl groups, which provide steric protection and enhance the stability of the resulting metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid typically involves the reaction of 3,5-di-tert-butylphenylphosphine with a benzoic acid derivative. One common method involves the use of Grignard reagents, where the corresponding chlorophosphine reacts with an organomagnesium reagent to form the desired phosphine ligand . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands in coordination complexes.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and palladium or nickel catalysts for coupling reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while coupling reactions yield various substituted aromatic compounds.
Scientific Research Applications
2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid has a wide range of applications in scientific research:
Biology: The compound can be used to study the interactions between metal complexes and biological molecules, providing insights into metalloprotein functions and enzyme mechanisms.
Mechanism of Action
The mechanism by which 2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid exerts its effects involves the formation of coordination complexes with transition metals. The bulky tert-butyl groups provide steric protection, enhancing the stability and selectivity of the metal complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations through the activation of substrates and intermediates .
Comparison with Similar Compounds
Similar Compounds
®-2,2′-Bis(bis(3,5-di-tert-butyl)phosphino)-6,6′-dimethoxy-1,1′-biphenyl: Another phosphine ligand with similar steric properties.
Tris(2,4-di-tert-butylphenyl)phosphite: A phosphite ligand with similar bulky substituents.
Uniqueness
2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid is unique due to its combination of a phosphine ligand with a benzoic acid moiety. This structure provides both steric protection and the ability to form hydrogen bonds, enhancing its versatility in coordination chemistry and catalysis.
Properties
Molecular Formula |
C35H47O2P |
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Molecular Weight |
530.7 g/mol |
IUPAC Name |
2-bis(3,5-ditert-butylphenyl)phosphanylbenzoic acid |
InChI |
InChI=1S/C35H47O2P/c1-32(2,3)23-17-24(33(4,5)6)20-27(19-23)38(30-16-14-13-15-29(30)31(36)37)28-21-25(34(7,8)9)18-26(22-28)35(10,11)12/h13-22H,1-12H3,(H,36,37) |
InChI Key |
KHKJGQRLZXPNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC=C2C(=O)O)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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